1-Chloro-5-methylheptane

Description

Significance of Alkyl Halides in Organic Chemistry

Alkyl halides are of paramount importance in the field of organic chemistry due to their versatility as intermediates in the synthesis of a wide array of organic molecules. numberanalytics.comnumberanalytics.com Their utility stems from the carbon-halogen bond, which is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for the conversion of alkyl halides into other functional groups through substitution and elimination reactions. numberanalytics.comijrpr.com

The ability of the halogen atom to function as a leaving group is a key feature of alkyl halide reactivity. ijrpr.com This characteristic makes them fundamental building blocks for constructing more complex molecular architectures. ijrpr.com Consequently, alkyl halides are indispensable in the synthesis of numerous products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, they are used as starting materials or intermediates in the production of medications like antibiotics and anti-inflammatory agents. numberanalytics.com

Structural Characteristics of Branched Heptanes

Heptane (B126788) (C7H16) is an alkane with seven carbon atoms. junyuanpetroleumgroup.com It can exist as a straight-chain isomer, known as n-heptane, or as several branched-chain isomers. junyuanpetroleumgroup.comusc.edu Structural isomers are compounds that share the same molecular formula but have different arrangements of atoms. pearson.com In the case of heptane, there are nine structural isomers, which arise from the various ways the seven carbon atoms can be connected. pearson.comacgih.org

Branched heptanes are formed when one or more hydrogen atoms in a linear alkane are replaced by alkyl groups, resulting in a non-linear carbon skeleton. chembk.com This branching affects the physical and chemical properties of the molecule. pearson.com For example, branched alkanes generally have lower boiling points compared to their straight-chain counterparts. chembk.com The shape and size of the molecule, influenced by its branching, also affect intermolecular forces, solubility, and viscosity. usc.edu

Research Context for 1-Chloro-5-methylheptane

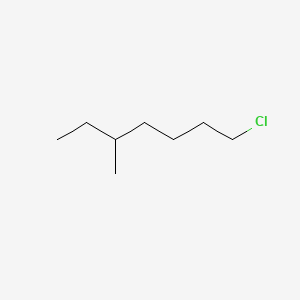

This compound is a specific example of a halogenated branched alkane. solubilityofthings.com Its structure consists of a seven-carbon heptane chain with a chlorine atom attached to the first carbon (C1) and a methyl group at the fifth carbon (C5). solubilityofthings.com As an alkyl halide, it is a subject of interest in organic synthesis, potentially serving as an intermediate in the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals. solubilityofthings.com

The presence of both a chlorine atom and a methyl branch on the heptane backbone makes this compound a chiral molecule, meaning it can exist as different stereoisomers. nih.gov Research on such compounds often involves studying their specific chemical reactions, such as nucleophilic substitution, to understand how the structure influences reactivity. For example, the reaction of (S)-1-chloro-5-methylheptane with sodium iodide is a classic SN2 reaction. chegg.com The study of its chemical and physical properties, including solubility and spectral data, contributes to the broader understanding of structure-property relationships in halogenated hydrocarbons. solubilityofthings.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17Cl | nih.govuni.luepa.gov |

| Molecular Weight | 148.67 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2350-24-5 | nih.govepa.gov |

| Physical State | Liquid at room temperature | solubilityofthings.com |

| Appearance | Colorless liquid | solubilityofthings.com |

| Boiling Point | 173 °C | stenutz.eu |

| Density | 0.8645 g/cm³ | solubilityofthings.com |

| Solubility | Poorly soluble in water, soluble in non-polar organic solvents | solubilityofthings.com |

Research Findings

Detailed research has provided insights into the behavior of this compound in chemical reactions. Studies on similar primary alkyl halides, such as 1-chloro-5-methylhexane, have explored their reactivity in SN2 reactions. For instance, the rate of reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chegg.com In the case of (S)-1-chloro-5-methylheptane, its reaction with sodium iodide proceeds via an SN2 mechanism to form (S)-1-iodo-5-methylheptane. chegg.com

Spectroscopic data is crucial for the identification and characterization of organic compounds. For the related compound 1-chloro-5-methylhexane, various spectral data, including 13C NMR, ATR-IR, Raman, and Mass Spectrometry (GC), are available for analysis. spectrabase.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methylheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSDHIJUOYKUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883830 | |

| Record name | Heptane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-24-5 | |

| Record name | 1-Chloro-5-methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Pathways

Direct Chlorination Techniques for Branched Alkanes

Direct chlorination involves the reaction of the corresponding branched alkane, 5-methylheptane, with a chlorinating agent. This method is often characterized by free-radical mechanisms.

The free-radical halogenation of alkanes is a classic method for introducing a halogen atom onto a hydrocarbon chain. youtube.com This reaction proceeds via a chain mechanism involving three distinct steps: initiation, propagation, and termination. youtube.com For the synthesis of 1-Chloro-5-methylheptane, the parent alkane, 5-methylheptane, is treated with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or heat, which serves to initiate the reaction. youtube.comevitachem.com

Reaction Steps:

Initiation: The energy from UV light or heat causes the homolytic cleavage of the chlorine molecule, generating two highly reactive chlorine radicals (Cl•). evitachem.com

Propagation: A chlorine radical abstracts a hydrogen atom from the 5-methylheptane molecule, creating a hydrogen chloride (HCl) molecule and a 5-methylheptyl radical. This alkyl radical then reacts with another chlorine molecule (Cl₂) to form a chloroalkane product and a new chlorine radical, which continues the chain reaction. youtube.comsmolecule.com

Termination: The reaction is terminated when two radicals combine, for instance, two chlorine radicals forming Cl₂, a chlorine radical and a 5-methylheptyl radical forming a chloroalkane, or two 5-methylheptyl radicals coupling to form a larger alkane. youtube.com

A significant challenge in the direct chlorination of branched alkanes like 5-methylheptane is controlling where the chlorine atom attaches (regioselectivity). pressbooks.pub The 5-methylheptane molecule contains primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms, all of which are susceptible to abstraction by a chlorine radical.

The stability of the resulting alkyl radical intermediate dictates the relative reactivity of these hydrogens, following the order: tertiary > secondary > primary. smolecule.compressbooks.pub However, chlorination is known to be a relatively unselective process. ontosight.ai While the tertiary hydrogen at the C5 position is the most reactive, the statistical abundance of primary and secondary hydrogens means that a mixture of all possible monochlorinated isomers is inevitably formed. beilstein-journals.orgmasterorganicchemistry.com

To illustrate, the monochlorination of 5-methylheptane would yield not only the desired this compound but also 2-chloro-5-methylheptane, 3-chloro-5-methylheptane, 4-chloro-5-methylheptane, and 2-chloro-2-methylheptane (B3190526) (from chlorination at the methyl branch). The relative reactivity ratio for radical chlorination is approximately 5:3.5:1 for tertiary, secondary, and primary hydrogens, respectively. youtube.com

Predicted Product Distribution for Monochlorination of 5-Methylheptane

| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated % (Statistical x Reactivity) |

|---|---|---|---|---|

| This compound | Primary (C1) | 3 | 1 | ~11% |

| 2-Chloro-5-methylheptane | Secondary (C2) | 2 | 3.5 | ~26% |

| 3-Chloro-5-methylheptane | Secondary (C3) | 2 | 3.5 | ~26% |

| 4-Chloro-5-methylheptane | Secondary (C4) | 2 | 3.5 | ~26% |

| This compound (C7) | Primary (C7) | 3 | 1 | ~11% |

| 3-Chloro-3-methylheptane | Tertiary (C5) | 1 | 5 | ~19% |

Note: This is a simplified estimation. Actual product ratios can vary with reaction conditions.

Furthermore, since 5-methylheptane is a chiral molecule, radical chlorination at a prochiral center or the existing stereocenter can lead to complex stereochemical outcomes. The reaction at the chiral center (C5) would proceed through a trigonal planar radical intermediate, leading to racemization. google.com Consequently, separating the desired this compound from this complex mixture of isomers is challenging, making this route often unsuitable for obtaining a pure sample. smolecule.com

Indirect Synthetic Routes via Functional Group Interconversions

To overcome the selectivity issues of direct chlorination, indirect methods starting from precursors with pre-installed functional groups are often preferred. These routes offer greater control over the final product's structure.

This method involves the electrophilic addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond of an alkene. wikipedia.org The logical precursor for this compound would be an alkene with the same carbon skeleton, such as 5-methylhept-1-ene. nih.govpharmaffiliates.com

The reaction mechanism involves the protonation of the alkene's double bond by HCl to form a carbocation intermediate, which is then attacked by the chloride ion. pressbooks.pub The regioselectivity of this addition is governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemistrysteps.comwikipedia.org This leads to the formation of the more stable carbocation intermediate (tertiary > secondary > primary). wikipedia.org

In the case of 5-methylhept-1-ene, Markovnikov's rule predicts that the proton will add to the C1 carbon, forming a secondary carbocation at the C2 position. The subsequent attack by the chloride ion would yield 2-chloro-5-methylheptane, not the desired 1-chloro isomer.

Regioselectivity of Hydrochlorination of 5-Methylhept-1-ene

| Reactant | Reagent | Predicted Major Product (Markovnikov) | Desired Product (Anti-Markovnikov) |

|---|

Achieving the anti-Markovnikov addition of HCl to form the primary alkyl chloride is not synthetically straightforward. While anti-Markovnikov addition is common for HBr in the presence of peroxides via a free-radical mechanism, this "peroxide effect" is not efficient for HCl. beilstein-journals.orgwikipedia.org Therefore, direct hydrochlorination of 5-methylhept-1-ene is generally not a viable route for the synthesis of pure this compound.

A highly effective and controlled method for synthesizing this compound is through the nucleophilic substitution of a primary alcohol. masterorganicchemistry.com The precursor for this reaction is 5-methylheptan-1-ol. cymitquimica.com Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better one. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus halides like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.comchemistrysteps.com

Using thionyl chloride is often advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com

Reaction: CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂OH + SOCl₂ → CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂Cl + SO₂ + HCl

The mechanism for the reaction with SOCl₂ can proceed via two pathways, Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions. masterorganicchemistry.comscribd.com For a primary alcohol like 5-methylheptan-1-ol, the reaction generally proceeds with inversion of configuration if a stereocenter were involved at the reaction site, consistent with an Sₙ2 mechanism. youtube.commasterorganicchemistry.com This route provides a clean and high-yielding synthesis of the target compound without the formation of isomeric byproducts.

Reductive dehalogenation is a process where a halogen atom is removed from a molecule and replaced by a hydrogen atom. enviro.wiki This method could theoretically be used to synthesize this compound from a di- or poly-halogenated precursor, such as 1,x-dichloro-5-methylheptane. The goal would be the selective removal of one chlorine atom.

This type of reaction is often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄), sometimes under photochemically induced radical conditions. rsc.org For example, a precursor like 3,4-dichloro-3-methylheptane could be partially reduced. nih.gov However, controlling the reaction to selectively remove only one specific halogen atom from a multi-halogenated alkane while leaving another intact is exceptionally challenging and typically results in a mixture of products, including the fully dehalogenated alkane (5-methylheptane) and various isomeric monochloroalkanes. enviro.wiki

Due to these control issues, reductive dehalogenation is not a common or practical synthetic route for the specific preparation of this compound, being more relevant in contexts like environmental remediation of halogenated pollutants. tpsgc-pwgsc.gc.canih.gov

Strategies for Stereoselective Synthesis of Chiral Alkyl Halides

The generation of a specific stereoisomer of this compound is highly dependent on the stereochemistry of its precursors. The main approaches to introduce chirality involve the use of chiral auxiliaries, catalytic asymmetric synthesis to create the key stereocenter, or the enantioselective conversion of a prochiral precursor.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be used to direct the alkylation of a simpler fragment to construct the carbon skeleton of 5-methylheptan-1-ol with the desired stereochemistry at the C5 position. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. ethz.ch For the synthesis of the precursor, (S)-5-methylheptan-1-ol, a potential method is the asymmetric reduction of a prochiral ketone, such as 5-methylheptan-2-one. This can be achieved using a chiral catalyst, for example, a Ruthenium complex with a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The use of (R)-BINAP-RuCl₂ would favor the formation of the (S)-enantiomer of the corresponding alcohol.

The following table provides representative data for the asymmetric reduction of ketones to chiral alcohols using a BINAP-Ru catalyst, a reaction analogous to the synthesis of the 5-methylheptan-1-ol precursor.

| Ketone Substrate | Chiral Catalyst | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Acetophenone | (R)-BINAP-RuCl₂ | (S)-1-Phenylethanol | 98% | 95% | |

| 2-Octanone | (R)-BINAP-RuCl₂ | (S)-2-Octanol | 97% | 92% | |

| 5-Methyl-2-heptanone | (R)-BINAP-RuCl₂ | (S)-5-Methyl-2-heptanol | Not Specified | Not Specified |

This table presents data for analogous reactions to illustrate the effectiveness of catalytic asymmetric reduction. Specific data for the reduction of 5-methylheptan-2-one to 5-methylheptan-1-ol was not available in the search results.

Once the enantiomerically pure precursor, such as (S)-5-methylheptan-1-ol, is obtained, it must be converted to this compound. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common reagent for this transformation is thionyl chloride (SOCl₂). The reaction mechanism can proceed via either an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, depending on the reaction conditions. The choice of conditions is critical to control the stereochemical outcome. For example, the reaction of a chiral alcohol with thionyl chloride in the presence of pyridine (B92270) typically leads to an inversion of configuration at the stereocenter, following an Sₙ2 pathway.

Another strategy involves the organocatalytic asymmetric α-chlorination of carbonyl compounds. mdpi.comacs.org While not directly applicable to the synthesis of this compound from its alcohol precursor, this method highlights advanced techniques for creating chiral centers bearing a chlorine atom. For example, cinchona alkaloid derivatives can be used as catalysts for the asymmetric α-chlorination of acid halides. nih.gov

Below is a table showing examples of enantioselective chlorination of carbonyl compounds, demonstrating the potential of organocatalysis in generating chiral chlorides.

| Substrate | Catalyst | Chlorinating Agent | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 2-Phenylpropanoyl chloride | Cinchona alkaloid derivative | Polychlorinated quinone | 95% | High | nih.gov |

| Cyclohexanecarbonyl chloride | Cinchona alkaloid derivative | Polychlorinated quinone | 92% | High | nih.gov |

| 1,3-Diketone derivative | 2-Aminobenzimidazole derivative | NCS | up to 50% | High | mdpi.com |

This table illustrates the application of catalytic asymmetric chlorination on model substrates. NCS: N-Chlorosuccinimide.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and enantiomeric purity of the final product. For the conversion of (S)-5-methylheptan-1-ol to (S)-1-chloro-5-methylheptane using thionyl chloride, several factors must be considered:

Solvent: The choice of solvent can influence the reaction mechanism and stereochemical outcome. Non-polar solvents may favor the Sₙi mechanism with retention of configuration, while the addition of a base like pyridine promotes the Sₙ2 pathway with inversion.

Temperature: Lower temperatures are generally preferred to minimize side reactions and potential racemization.

Purity of Reagents: The use of high-purity reagents is essential to avoid unwanted side reactions and ensure a clean conversion.

The following table provides a hypothetical optimization scheme for the chlorination of a chiral alcohol, based on common practices in organic synthesis.

| Entry | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) |

| 1 | SOCl₂ | Dichloromethane | 25 | Lower | Moderate |

| 2 | SOCl₂ | Dichloromethane | 0 | Higher | Good |

| 3 | SOCl₂ / Pyridine | Dichloromethane | 0 | High (Inversion) | Good |

| 4 | PCl₅ | Diethyl ether | 0 | Moderate | Moderate |

This table represents a generalized approach to optimizing the chlorination of a chiral alcohol. The actual results would depend on the specific substrate and detailed experimental conditions.

Mechanistic Investigations of 1 Chloro 5 Methylheptane Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. masterorganicchemistry.com The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. masterorganicchemistry.comlibretexts.org The preferred pathway for 1-chloro-5-methylheptane is largely dictated by the reaction conditions.

As a primary alkyl halide, this compound is sterically unhindered at the reaction center, which strongly favors the SN2 mechanism. quizlet.comodinity.com The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond breaks. masterorganicchemistry.comlibretexts.org

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comquizlet.com For a primary alkyl halide like this compound, the formation of a primary carbocation is highly unfavorable due to its instability. masterorganicchemistry.com Therefore, SN1 reactions are generally not observed with this substrate unless specific conditions that can promote carbocation formation are employed, which are not typical.

Stereochemical Outcomes of SN1 and SN2 Pathways

The stereochemistry of substitution reactions is a key indicator of the underlying mechanism.

SN2 Reactions: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. ucsd.edulibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as "backside attack". quizlet.comucsd.edu If the reaction were to start with a chiral version of this compound (for instance, if one of the hydrogens on the first carbon was replaced with deuterium (B1214612) to create a chiral center), the product would have the opposite stereochemical configuration. For example, the reaction of (S)-1-chloro-5-methylheptane with sodium iodide would yield (R)-1-iodo-5-methylheptane. chegg.com

SN1 Reactions: In the rare event that an SN1 reaction could be forced to occur, it would proceed through a planar carbocation intermediate. ucsd.edulibretexts.org The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible stereoisomers (a 50:50 mixture of R and S enantiomers). ucsd.edulibretexts.org

| Reaction Pathway | Starting Material Stereochemistry | Product Stereochemistry |

| SN2 | (S)-1-chloro-5-methylheptane | (R)-1-iodo-5-methylheptane |

| SN1 (hypothetical) | (S)-1-chloro-5-methylheptane | Racemic mixture of (R)- and (S)-1-iodo-5-methylheptane |

Kinetic Studies and Rate Determinants in Substitution

Kinetic studies provide further insight into the reaction mechanism.

SN2 Reactions: The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. libretexts.orgquizlet.com This is because both species are involved in the single, rate-determining step. libretexts.org The rate law is expressed as: Rate = k[this compound][Nucleophile]. libretexts.orgquizlet.com The reaction rate is sensitive to steric hindrance; less hindered substrates react faster. slideserve.com As a primary alkyl halide, this compound reacts relatively quickly via the SN2 mechanism compared to more substituted alkyl halides. quizlet.com

SN1 Reactions: The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, as the formation of the carbocation is the slow, rate-determining step. libretexts.orgquizlet.com The rate law is: Rate = k[this compound]. libretexts.orgquizlet.com The stability of the carbocation intermediate is the primary factor influencing the rate. masterorganicchemistry.com Since primary carbocations are very unstable, the rate of an SN1 reaction with this compound would be extremely slow. masterorganicchemistry.com

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. The two main elimination mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). libretexts.org

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. saskoer.ca The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is then deprotonated by a base to form the alkene. iitk.ac.in

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity: Since this compound has hydrogens on two different β-carbons (C2 and the methyl group at C5 is too far away), elimination can potentially lead to two different regioisomers: 5-methylhept-1-ene and 5-methylhept-2-ene.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule. libretexts.orgorgoreview.com In this case, 5-methylhept-2-ene would be the Zaitsev product.

Hofmann's Rule: However, the use of a sterically bulky base (e.g., potassium tert-butoxide) can lead to the preferential formation of the less substituted alkene (the Hofmann product), which is 5-methylhept-1-ene. masterorganicchemistry.comlibretexts.org This is because the bulky base has easier access to the less sterically hindered protons on the terminal carbon. masterorganicchemistry.com

Stereoselectivity: The E2 reaction is stereoselective, typically favoring the formation of the more stable trans (E) isomer of the alkene over the cis (Z) isomer. chemistrysteps.com This is because the transition state leading to the trans isomer is lower in energy. chemistrysteps.com For the formation of 5-methylhept-2-ene, the (E)-isomer would be the major stereoisomer formed under E2 conditions. The E1 reaction is also stereoselective and will preferentially form the more stable trans alkene. orgoreview.com

| Base | Major Product | Rule |

| Small base (e.g., ethoxide) | 5-methylhept-2-ene (Zaitsev product) | Zaitsev's Rule |

| Bulky base (e.g., tert-butoxide) | 5-methylhept-1-ene (Hofmann product) | Hofmann's Rule |

Competition Between Substitution and Elimination Processes

Substitution and elimination reactions often compete with each other. For a primary alkyl halide like this compound, the following generalizations can be made:

Strong, unhindered bases/nucleophiles (e.g., ethoxide, hydroxide) will primarily lead to SN2 products. While these are also strong bases, the low steric hindrance at the primary carbon makes substitution kinetically favorable.

Strong, sterically hindered bases (e.g., tert-butoxide) will favor the E2 reaction, leading to the Hofmann elimination product. masterorganicchemistry.com The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon, so it preferentially acts as a base and removes a proton.

Weak bases/nucleophiles will result in very slow reactions, but SN2 would still be more likely than SN1 or E1 due to the primary nature of the substrate.

High temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.com

Organometallic Reactions

Organometallic reactions of this compound provide powerful methods for carbon-carbon bond formation, transforming the simple alkyl halide into a versatile nucleophilic building block.

Grignard Reagent Formation and Applications

One of the most fundamental organometallic reactions involving this compound is the formation of a Grignard reagent. This transformation converts the electrophilic alkyl halide into a potent carbon-based nucleophile.

Formation: The process involves the reaction of this compound with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comwikipedia.org The magnesium atom inserts itself into the carbon-chlorine bond, reversing the polarity of the terminal carbon atom. masterorganicchemistry.com This creates 5-methylheptylmagnesium chloride, a compound where the carbon attached to magnesium is strongly nucleophilic and basic. byjus.com

Reaction: CH₃CH₂CH(CH₃)(CH₂)₄Cl + Mg → CH₃CH₂CH(CH₃)(CH₂)₄MgCl

The formation is typically initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating layer of magnesium oxide on the surface of the magnesium turnings. wikipedia.org

Applications: The resulting Grignard reagent, 5-methylheptylmagnesium chloride, is a versatile intermediate in organic synthesis. google.comepo.org Its nucleophilic character allows it to react with a wide array of electrophiles to form new carbon-carbon bonds. byjus.com

Reaction with Carbonyls: It readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.combyjus.com For instance, its reaction with acetone (B3395972) would yield 2,6-dimethyl-2-octanol.

Reaction with Carbon Dioxide: 5-Methylheptylmagnesium chloride can react with carbon dioxide (CO₂) to produce a carboxylate salt. Subsequent protonation with acid yields 6-methyl-octanoic acid. masterorganicchemistry.com

Reactions with Esters: Grignard reagents add twice to esters, resulting in the formation of tertiary alcohols where two identical alkyl groups (in this case, 5-methylheptyl groups) are added to the carbonyl carbon. masterorganicchemistry.com

| Electrophile | Reagent | Intermediate Product | Final Product (after H₃O⁺ workup) |

| Formaldehyde (CH₂O) | 5-methylheptylmagnesium chloride | CH₃CH₂CH(CH₃)(CH₂)₅OMgCl | 6-Methyl-1-octanol |

| Acetone (CH₃COCH₃) | 5-methylheptylmagnesium chloride | (CH₃)₂C(OMgCl)(CH₂)₄CH(CH₃)CH₂CH₃ | 2,6-Dimethyl-2-octanol |

| Carbon Dioxide (CO₂) | 5-methylheptylmagnesium chloride | CH₃CH₂CH(CH₃)(CH₂)₄CO₂MgCl | 6-Methyloctanoic Acid |

Coupling Reactions and Cross-Coupling Methodologies

While Grignard reagents are typically unreactive with organic halides, the introduction of a metal catalyst facilitates carbon-carbon bond formation in what are known as cross-coupling reactions. byjus.com this compound, either directly or via its Grignard reagent, can participate in such transformations.

A prominent example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. For instance, reacting 5-methylheptylmagnesium chloride with an aryl halide like bromobenzene (B47551) in the presence of a palladium catalyst would yield 5-methylheptylbenzene.

Reaction: CH₃CH₂CH(CH₃)(CH₂)₄MgCl + C₆H₅Br --(Pd or Ni catalyst)--> CH₃CH₂CH(CH₃)(CH₂)₄-C₆H₅ + MgBrCl

These methodologies are crucial for synthesizing complex molecules by linking different organic fragments. The choice of catalyst and ligands is critical to ensure high yield and prevent side reactions.

Reductive Transformations

Reductive transformations of this compound focus on the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, a process known as hydrodehalogenation.

Hydrogenolysis and Radical Reduction Mechanisms

The C-Cl bond in this compound can be cleaved reductively through several mechanisms.

Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). cdnsciencepub.com The reaction proceeds on the surface of the metal catalyst. The alkyl halide is adsorbed onto the catalyst surface, leading to the cleavage of the C-Cl bond. The resulting alkyl radical and chlorine atom are then hydrogenated by adsorbed hydrogen atoms, yielding the alkane (2-methylheptane), and hydrogen chloride. cdnsciencepub.com

Reaction: CH₃CH₂CH(CH₃)(CH₂)₄Cl + H₂ --(Pd/C)--> CH₃CH₂CH(CH₃)(CH₂)₅ + HCl

Radical Reduction: This mechanism involves the use of a radical initiator and a hydrogen atom donor. A classic example is the use of tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). The process unfolds via a radical chain reaction:

Initiation: AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical reacts with this compound, abstracting the chlorine atom to form the 5-methylheptyl radical and tributyltin chloride. This step is favored due to the strength of the Sn-Cl bond.

The 5-methylheptyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product, 2-methylheptane (B165363), and regenerating the tributyltin radical, which continues the chain.

| Method | Reagents | Key Intermediate | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | Surface-adsorbed 5-methylheptyl radical | 2-Methylheptane |

| Radical Reduction | Bu₃SnH, AIBN | 5-Methylheptyl radical (free radical) | 2-Methylheptane |

Selective Dehalogenation Strategies

Selective dehalogenation aims to remove the halogen atom without affecting other potential functional groups in the molecule. While this compound lacks other functional groups, the principles of selective dehalogenation are broadly applicable.

One common method involves the use of active metals with a proton source. For example, zinc metal in acetic acid can effectively reduce alkyl halides. cdnsciencepub.com The mechanism is believed to involve the formation of an organozinc intermediate on the metal surface, which is then protonated by the acid to give the corresponding alkane.

Another powerful and selective method uses reducing agents like lithium aluminum hydride (LiAlH₄). Although LiAlH₄ is primarily known for reducing polar double bonds, it can also reduce alkyl halides. The reaction is generally slower for chlorides compared to bromides and iodides and proceeds via an Sₙ2 mechanism, where a hydride ion (H⁻) acts as the nucleophile, displacing the chloride ion.

Reaction: 4 CH₃CH₂CH(CH₃)(CH₂)₄Cl + LiAlH₄ → 4 CH₃CH₂CH(CH₃)(CH₂)₅ + LiCl + AlCl₃

Stereochemical Analysis and Chirality of 1 Chloro 5 Methylheptane

Identification of Chiral Centers and Stereoisomers

A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. khanacademy.org In the molecule 1-Chloro-5-methylheptane, the carbon at the fifth position (C5) is a chiral center. nist.gov This is because it is attached to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a (4-chlorobutyl) group (-CH2CH2CH2CH2Cl). The presence of this single chiral center means that this compound can exist as a pair of stereoisomers. khanacademy.orgnist.gov

Specifically, these stereoisomers are enantiomers, which are non-superimposable mirror images of each other. ualberta.ca The total number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers.

R/S Nomenclature and Stereochemical Assignment

The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the absolute configuration of a chiral center as either (R) or (S). libretexts.org This system prioritizes the four groups attached to the chiral carbon based on atomic number.

For this compound, the priority of the groups attached to the C5 chiral center is as follows:

-CH2CH2CH2CH2Cl (highest priority due to the chlorine atom further down the chain)

-CH2CH3 (ethyl group)

-CH3 (methyl group)

-H (lowest priority)

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority (1 to 3) is clockwise, the configuration is designated as (R). If the sequence is counterclockwise, it is designated as (S). libretexts.org Therefore, the two enantiomers of this compound are (R)-1-Chloro-5-methylheptane and (S)-1-Chloro-5-methylheptane.

Diastereomeric and Enantiomeric Relationships

As established, this compound has one chiral center and exists as a pair of enantiomers: (R)-1-Chloro-5-methylheptane and (S)-1-Chloro-5-methylheptane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ualberta.ca They have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and with other chiral molecules. wisc.edu

Diastereomers are stereoisomers that are not mirror images of each other. ualberta.ca Since this compound only has one chiral center, it does not have diastereomers. Diastereomers only exist for molecules with two or more chiral centers. For instance, a molecule like 2-chloro-5-methylheptane, which has two chiral centers, would have four possible stereoisomers that could exist as pairs of enantiomers and diastereomers. brainly.com

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of a sample is crucial in many fields, particularly in pharmaceuticals and natural product synthesis. This value indicates the degree to which one enantiomer is present in a greater amount than the other in a mixture. Several analytical techniques can be employed for this purpose.

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers of volatile compounds like this compound. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the GC column. sigmaaldrich.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. sigmaaldrich.commdpi.com

Cyclodextrin-based CSPs are commonly used and are effective for separating a wide range of compounds, including haloalkanes. sigmaaldrich.comresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative can influence the selectivity of the separation. researchgate.net For a compound like this compound, a permethylated β-cyclodextrin phase could be particularly effective. sigmaaldrich.com The separated enantiomers are then detected, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for the separation of enantiomers. Similar to chiral GC, it employs a chiral stationary phase (CSP). tripod.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. tripod.comsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are very popular due to their broad applicability. youtube.comnih.gov For a non-aromatic, functionalized alkane like this compound, a cyclodextrin-based column could also be suitable. tripod.com The mobile phase composition, often a mixture of an alkane like hexane (B92381) and an alcohol, can be adjusted to optimize the separation. youtube.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Nuclear Magnetic Resonance Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). fiveable.me Enantiomers typically have identical NMR spectra. However, in the presence of a chiral shift reagent, they can form transient diastereomeric complexes that have distinct NMR spectra. libretexts.org

Lanthanide-based chiral shift reagents are often employed. rsc.org These reagents induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their individual signals to be resolved and integrated. libretexts.org The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess. While effective, this method can sometimes be limited by signal overlap, especially at high concentrations of the shift reagent. atlas.jp More advanced techniques, such as the use of "traceless" NMR chiral shift reagents, can help to mitigate this issue. atlas.jp

Conformational Analysis and Energy Minima of Stereoisomers

The stereoisomers of this compound are not rigid structures but are conformationally flexible due to the rotation around the carbon-carbon single bonds that make up the heptane (B126788) backbone. pressbooks.pub This rotation leads to various spatial arrangements of the atoms, known as conformations or conformers. pressbooks.pub The stability of these conformers varies, with the molecule predominantly existing in its lowest energy conformations, or energy minima.

The study of these conformations is typically conducted using Newman projections, which allow for the visualization of the steric and torsional strain associated with different arrangements. organicchemistrytutor.com Torsional strain arises from the repulsion between electron clouds of bonds on adjacent carbon atoms, while steric strain results from the repulsive forces when bulky groups are forced into close proximity. fiu.edu

For the enantiomers of this compound, the conformational analysis involves examining the rotation around each C-C bond. The most stable conformations are the staggered conformations, where the substituents on adjacent carbons are as far apart as possible (dihedral angle of 60° or 180°). organicchemistrytutor.com The least stable are the eclipsed conformations, where substituents are aligned (dihedral angle of 0°). organicchemistrytutor.com

The energy minima for both (R)- and (S)-1-chloro-5-methylheptane will correspond to the staggered conformations that minimize steric hindrance between the largest substituent groups. Specifically, looking down the C4-C5 bond, the most stable conformer will be the one where the butyl group (attached to C4) and the ethyl group (part of the chain at C5) are in an anti-periplanar arrangement (180° dihedral angle). fiu.edu This minimizes the steric repulsion between these bulky groups. Gauche interactions, where these groups are at a 60° angle to each other, represent other local energy minima but are of higher energy than the anti conformation due to steric strain. organicchemistrytutor.comfiu.edu

Table 2: Qualitative Conformational Analysis and Relative Energy of Stereoisomers

| Conformation Type | Dihedral Angle of Largest Groups (approx.) | Strain Type | Relative Potential Energy | Stability |

| Staggered (Anti) | 180° | Minimal Torsional and Steric | Lowest (Energy Minimum) | Most Stable |

| Staggered (Gauche) | 60° | Torsional and Steric | Low (Local Energy Minimum) | Stable |

| Eclipsed | 0° | High Torsional and Steric | Highest (Energy Maximum) | Least Stable |

This table provides a generalized summary. The exact energy values depend on the specific bond being analyzed and the substituents on the adjacent carbons.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for elucidating the three-dimensional structure and conformational landscape of molecules like 1-chloro-5-methylheptane. Due to the presence of a chiral center at the C5 position and rotational freedom around several carbon-carbon single bonds, this compound can exist in numerous conformations.

Theoretical calculations would typically involve a systematic conformational search to identify the low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, gauche interactions, and dipole-dipole interactions. For this compound, the orientation of the chlorine atom and the ethyl and methyl groups around the chiral center are key determinants of conformational stability.

Table 1: Calculated Relative Energies of Selected this compound Conformers

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A | -178.5° (anti) | 65.2° (gauche) | 0.00 |

| B | 62.1° (gauche) | 179.1° (anti) | 0.85 |

| C | -177.9° (anti) | -175.4° (anti) | 1.20 |

| D | 61.5° (gauche) | 64.8° (gauche) | 2.15 |

Note: These values are hypothetical and for illustrative purposes, representing what typical quantum chemical calculations might yield.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. A primary example is its participation in nucleophilic substitution (SN2) and elimination (E2) reactions. Theoretical calculations can locate the transition state structures for these competing pathways and determine their activation energies.

For an SN2 reaction with a nucleophile (e.g., hydroxide), the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group (chloride) in apical positions. For an E2 reaction, the transition state would involve the concerted breaking of the C-H and C-Cl bonds and the formation of a C=C double bond. The nature of the base, the solvent, and the steric hindrance around the reaction center all influence the relative energies of these transition states, thereby dictating the reaction outcome.

Prediction of Spectroscopic Parameters (beyond basic identification)

While basic spectroscopic techniques like NMR and IR are used for routine identification, computational chemistry allows for the a priori prediction of these spectra with a high degree of accuracy. For this compound, theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts for each unique carbon and hydrogen atom in its various conformations. These predictions can aid in the assignment of complex experimental spectra and provide insights into the electronic environment of the nuclei.

Furthermore, the vibrational frequencies corresponding to the infrared spectrum can be calculated. This allows for the assignment of specific vibrational modes, such as the C-Cl stretching frequency, and how it might shift depending on the local conformational environment.

Thermodynamic Property Estimation for Haloalkanes

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical processes and for process design. Benson's group additivity method is a well-established technique for estimating these properties for organic compounds in the gas phase. nist.govsemanticscholar.orgosti.gov This method has been extended to the liquid and solid phases as well. nist.govsemanticscholar.orgosti.gov

Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔH°f) can be estimated by summing the contributions of individual groups within the molecule. For this compound, these groups would include C-(H)₃(C), C-(H)₂(C)₂, C-(H)(C)₃, and C-(Cl)(H)₂(C). By using established group values, a reliable estimate of the enthalpy of formation can be obtained. This, in turn, allows for the calculation of reaction enthalpies for processes involving this compound.

Entropy and Gibbs Free Energy Calculations

Similarly, the standard entropy (S°) and Gibbs free energy of formation (ΔG°f) can be estimated using group additivity principles. nist.govsemanticscholar.orgosti.gov These calculations take into account the molecule's symmetry, rotational freedom, and vibrational modes. The Gibbs free energy is a critical parameter for predicting the spontaneity and equilibrium position of chemical reactions.

Table 2: Estimated Thermodynamic Properties of this compound (Gas Phase, 298.15 K)

| Property | Estimated Value | Units |

| Enthalpy of Formation (ΔH°f) | -75.2 ± 2.5 | kcal/mol |

| Standard Entropy (S°) | 115.8 ± 1.0 | cal/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | -20.1 ± 2.7 | kcal/mol |

Note: These are estimated values based on group additivity methods for haloalkanes and are for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. quora.com Molecular dynamics (MD) simulations can provide a detailed picture of these interactions and their effect on the conformational preferences and reactivity of the solute.

In polar protic solvents, such as water or alcohols, hydrogen bonding to the chlorine atom can stabilize certain conformations and influence the transition states of reactions. libretexts.org In nonpolar solvents, van der Waals interactions will dominate. quora.com MD simulations can track the trajectory of the solute and solvent molecules over time, providing insights into the structure of the solvation shell and the dynamics of solvent reorganization during a chemical reaction. This is crucial for understanding how the solvent can modulate reaction rates and selectivities. frontiersin.org For instance, polar solvents are known to accelerate SN1 reactions by stabilizing the carbocation intermediate. youtube.com

Advanced Analytical Methodologies for Characterization in Complex Matrices

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the analysis of individual components in a mixture.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and identification of volatile compounds like 1-chloro-5-methylheptane. In a typical GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The mass spectrum is a molecular fingerprint. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M+) and a characteristic isotopic pattern for the M+1 peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Retention Time | Dependent on column and conditions | Aids in identification when compared to a standard. |

| Molecular Ion (m/z) | 148/150 (approx. 3:1 ratio) | Confirms molecular weight and presence of one chlorine atom. |

In the context of environmental analysis or industrial quality control, this compound may be present as a volatile organic compound (VOC). GC-MS is the standard method for VOC profiling. Air or water samples are typically collected, and the VOCs are concentrated before injection into the GC-MS system. The high sensitivity of modern GC-MS instruments allows for the detection of trace levels of such compounds.

Derivatization Techniques for Enhanced Analytical Detection

For certain analyses, particularly when enhanced sensitivity is required or when the analyte has poor chromatographic properties, chemical derivatization may be employed. For a simple alkyl halide like this compound, derivatization is less common as it is already quite volatile and amenable to GC-MS analysis. However, in specific research contexts, one could envision derivatization to introduce a functional group that is more readily detected by a specific detector, such as an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, two-dimensional (2D) techniques are often necessary for unambiguous structural assignment, especially for complex molecules.

A suite of 2D NMR experiments would be used to confirm the connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would help to trace the carbon chain from the chloromethyl group to the ethyl and methyl branches.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the carbon chemical shifts based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems identified in the COSY spectrum and for confirming the position of the methyl group at C5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | ~3.5 | ~45 |

| C2 | ~1.8 | ~32 |

| C3 | ~1.3 | ~24 |

| C4 | ~1.4 | ~36 |

| C5 | ~1.5 | ~34 |

| C6 | ~1.2 | ~29 |

| C7 | ~0.9 | ~11 |

Note: These are estimated values and would be confirmed by experimental data.

This compound possesses a chiral center at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For a small, flexible molecule like this compound, the utility of NOESY for stereochemical assignment may be limited due to rapid bond rotation.

Chiral NMR: The most definitive way to analyze the enantiomers would be through chiral NMR spectroscopy. This could involve the use of a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or compounds that would exhibit distinct NMR spectra for the (R)- and (S)-enantiomers. Chiral chromatography, particularly chiral gas chromatography, is another powerful technique for separating and quantifying the enantiomers of such compounds nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the real-time, in-situ monitoring of chemical reactions by tracking the changes in the vibrational modes of molecular functional groups. mt.com This is particularly useful for following reactions involving this compound, where the key transformation often involves the carbon-chlorine (C-Cl) bond.

Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely adopted method for monitoring the progress of chemical reactions in solution. mt.com The technique works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of different chemical bonds within a molecule. athabascau.ca

For this compound, the C-Cl stretch is a key diagnostic band. This absorption typically appears in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.com By monitoring the intensity of this characteristic C-Cl absorption band, one can track the consumption of this compound during a reaction, such as a nucleophilic substitution. For instance, in a hydrolysis reaction converting it to 5-methylheptan-1-ol, reaction progress can be monitored by observing the decrease of the C-Cl peak intensity concurrently with the appearance of a broad O-H stretching band around 3300-3400 cm⁻¹ from the alcohol product. mt.comathabascau.ca The disappearance of the reactant's peak provides direct evidence of its conversion, allowing for the determination of reaction kinetics and endpoints without the need for offline sampling and analysis. mt.com

The table below summarizes key IR absorption frequencies relevant to monitoring reactions of this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkyl Halide | C-Cl | 850 - 550 | Strong to Medium |

| Alkane | C-H (stretch) | 2850 - 2960 | Strong |

| Alcohol | O-H (stretch) | 3200 - 3600 | Strong, Broad |

| Alkene | C=C (stretch) | 1600 - 1670 | Weak to Medium |

| Amine | N-H (stretch) | 3300 - 3500 | Medium |

| Data sourced from references orgchemboulder.comscribd.com. |

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is based on the change in dipole moment, Raman activity depends on the change in polarizability of a bond. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can also detect the C-Cl bond and changes in the hydrocarbon backbone. Vibrational mode analyses, often aided by Density Functional Theory (DFT) calculations, can help in the precise assignment of Raman bands. nih.gov For complex reaction mixtures, especially in aqueous media where the O-H absorption in IR can be overwhelmingly broad, Raman spectroscopy offers a distinct advantage due to water being a weak Raman scatterer.

Development of Specialized Detection Methods for Trace Analysis

Detecting minute quantities of this compound, particularly as an impurity or environmental contaminant, requires highly sensitive and selective analytical methods. While standard techniques are effective, ongoing research focuses on developing novel methods with enhanced performance.

Chromatographic Methods: Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound. researchgate.net When coupled with sensitive detectors, it provides a robust platform for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred option for trace-level analysis due to its superior sensitivity and selectivity. researchgate.net The mass spectrometer separates and detects ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a "molecular fingerprint" for unambiguous identification of this compound even in complex matrices.

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds. It is an excellent choice for the selective trace quantification of this compound, often reaching lower detection limits for organohalides than more general-purpose detectors. researchgate.net

Specialized Enzymatic Assays: A novel and specialized approach for the detection of alkyl halides involves multi-step enzyme assays. nih.govnih.gov These methods offer high sensitivity and can be adapted for high-throughput screening. One such method involves a two-stage enzymatic reaction:

Dehalogenation: A haloalkane dehalogenase enzyme specifically cleaves the carbon-halogen bond of the alkyl halide (e.g., this compound), converting it into the corresponding alcohol (5-methylheptan-1-ol). nih.gov

Oxidation and Detection: The resulting alcohol is then oxidized by an alcohol oxidase, which produces an aldehyde and hydrogen peroxide (H₂O₂). The hydrogen peroxide can then be easily detected via a horseradish peroxidase-catalyzed reaction that oxidizes a chromogenic substrate, resulting in a measurable color change. nih.govnih.gov

This enzymatic cascade provides a highly sensitive detection method, with reported detection limits in the parts-per-million (ppm) range for some alkyl halides. nih.gov Its primary advantage is the ability to analyze samples in buffered aqueous systems, making it a valuable alternative to traditional chromatographic procedures. nih.gov

The following table compares the principles and applications of these trace analysis methods.

| Method | Principle | Primary Application for this compound | Advantages |

| GC-MS | Separation by volatility and boiling point, followed by ionization and mass-based detection. | Definitive identification and quantification in complex environmental or product samples. | High selectivity and structural confirmation. researchgate.net |

| GC-ECD | Separation by volatility, followed by detection via electron capture by electronegative halogen atoms. | Ultra-trace quantification of known contaminants. | Exceptional sensitivity to halogenated compounds. researchgate.net |

| Enzymatic Assay | Enzyme-catalyzed conversion of the halide to an alcohol, followed by a colorimetric detection reaction. | Rapid screening and quantification in aqueous samples. | High sensitivity, suitability for aqueous systems, high-throughput potential. nih.govnih.gov |

Environmental Fate and Atmospheric Chemistry of Halogenated Heptanes

Atmospheric Degradation Pathways

Once released into the atmosphere, 1-chloro-5-methylheptane is subject to degradation processes that limit its atmospheric lifetime. The principal mechanisms of its atmospheric removal are reactions with photochemically generated radicals and, to a lesser extent, direct absorption of solar radiation.

Reaction Kinetics with Hydroxyl Radicals and Chlorine Atoms

In addition to •OH radicals, chlorine (Cl•) atoms can also contribute to the atmospheric degradation of alkanes, particularly in marine and coastal areas where they are formed from the photolysis of sea-salt aerosol. researchgate.net The reaction with Cl• atoms can be a significant removal pathway for certain volatile organic compounds. acs.org Research on the reaction of Cl• atoms with 2-methylheptane (B165363), another isomer of this compound, indicates that this can be an important degradation pathway. acs.org

The atmospheric lifetime (τ) of this compound with respect to these reactions can be estimated using the following equation:

τ = 1 / (k * [X])

where 'k' is the rate constant of the reaction and '[X]' is the average atmospheric concentration of the radical species (•OH or Cl•). Based on the rate constants of similar C8 branched alkanes, the atmospheric lifetime of this compound is expected to be on the order of days, preventing its long-range transport and accumulation in the global atmosphere.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound and Related Compounds

| Compound | Reactant | Rate Constant (cm³/molecule·s) | Atmospheric Lifetime |

| This compound (estimated) | •OH | ~5 x 10⁻¹² | Days |

| This compound (estimated) | Cl• | ~2 x 10⁻¹⁰ | Hours to Days |

| 3-Methylheptane (B165616) | •OH | 7.71 x 10⁻¹² | ~1.5 days |

| 2-Methylheptane | Cl• | 3.67 x 10⁻¹⁰ | ~5.8 - 75.7 hours |

Note: Data for this compound are estimates based on structurally similar compounds. Lifetimes are approximate and depend on atmospheric conditions.

Abiotic Transformation in Environmental Compartments

Should this compound be deposited from the atmosphere or released directly into terrestrial or aquatic environments, it can undergo abiotic (non-biological) transformations.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides like this compound, hydrolysis can lead to the replacement of the chlorine atom with a hydroxyl group, forming an alcohol (5-methyl-1-heptanol in this case) and hydrochloric acid. The rate of hydrolysis is dependent on factors such as temperature and pH. pnnl.gov

Generally, the hydrolysis of primary chloroalkanes is a slow process under neutral environmental pH conditions. researchgate.net While specific hydrolysis rate data for this compound is scarce, studies on other chloroalkanes indicate that the half-life for hydrolysis can be on the order of months to years at neutral pH and ambient temperatures. researchgate.netchemsafetypro.com For example, the hydrolysis of some chloroalkanes has been shown to follow first-order kinetics. chemsafetypro.com The rate can be significantly faster under alkaline conditions. chemsafetypro.com

Adsorption and Transport in Soil and Sediment

The mobility of this compound in the subsurface environment is largely governed by its tendency to adsorb to soil and sediment particles. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ucl.ac.uk A high Koc value indicates that the compound will be strongly adsorbed to the organic matter in soil and sediment, limiting its movement with groundwater. ucl.ac.uk

The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. ucl.ac.uk For this compound, the estimated log Kow is approximately 4.5, which suggests a high potential for adsorption to soil and sediment. This strong adsorption reduces its leaching potential into groundwater but increases its persistence in the soil and sediment compartments. Once sorbed, its degradation will be dependent on the abiotic and biotic processes occurring in that matrix. Abiotic degradation of chlorinated alkanes can occur in soils, particularly in the presence of certain minerals. jrfglobal.com

Table 2: Estimated Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Estimated Value | Implication |

| Molecular Weight | 148.67 g/mol | - |

| Boiling Point | ~176 °C | Volatile |

| Water Solubility | Low | Tends to partition to air and organic matter |

| Vapor Pressure | Moderate | Contributes to its classification as a VOC |

| Log Kow | ~4.5 | High potential for bioaccumulation and adsorption |

| Log Koc | High | Low mobility in soil and sediment |

Note: Some values are estimated based on the compound's structure and data from similar compounds.

Role as Volatile Organic Compounds (VOCs)

This compound is classified as a volatile organic compound (VOC). VOCs are carbon-containing chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air.

As a VOC, this compound can contribute to the formation of photochemical smog. In the presence of sunlight and nitrogen oxides (NOx), VOCs can participate in a complex series of reactions that lead to the formation of ground-level ozone and other secondary air pollutants. The significance of its contribution to smog formation depends on its atmospheric concentration and its reactivity with •OH radicals.

Contribution to Atmospheric Processes

The atmospheric chemistry of halogenated alkanes, including this compound, is primarily concerned with two major environmental impacts: the depletion of stratospheric ozone and the contribution to global warming. The potential for a specific compound to contribute to these phenomena is largely determined by its atmospheric lifetime. researchgate.net

The principal removal mechanism for partially halogenated alkanes in the troposphere is their reaction with hydroxyl radicals (•OH). researchgate.net This reaction initiates the oxidation of the compound and is the rate-determining step for its atmospheric lifetime. While specific kinetic data for the reaction of this compound with •OH radicals are not available in the cited literature, the reactivity can be estimated by examining its structural analogues, such as 2-methylheptane and 3-methylheptane. The presence of a chlorine atom can influence the reaction rate, but the fundamental process of hydrogen abstraction by •OH radicals remains the same.

A study on the gas-phase reactions of OH radicals with various branched alkanes provides rate coefficients for isomers of methylheptane, which can serve as a proxy for the parent alkane of this compound.

| Reactant | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | k at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2-Methylheptane | (1.37 ± 0.48) x 10⁻¹¹ exp[(-209 ± 100)/T] | ~7.0 x 10⁻¹² | researchgate.net |

| 3-Methylheptane | (3.54 ± 0.45) x 10⁻¹¹ exp[(-374 ± 49)/T] | ~1.0 x 10⁻¹¹ | researchgate.net |

The atmospheric lifetime of a compound determines its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Compounds with longer lifetimes can be transported to the stratosphere, where the carbon-chlorine (C-Cl) bond can be broken by ultraviolet (UV) radiation, releasing a chlorine atom. industrialchemicals.gov.au This chlorine atom can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer. industrialchemicals.gov.auscilit.com While short-lived chlorinated compounds are largely destroyed in the troposphere, even they can have a non-zero ODP if they are released in large quantities. copernicus.org

Furthermore, halogenated alkanes can act as greenhouse gases by absorbing infrared radiation that would otherwise escape to space, thus contributing to global warming. researchgate.netepa.gov The GWP is a measure of this effect relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.gov The GWP of a compound is influenced by its atmospheric lifetime, its ability to absorb infrared radiation, and the spectral location of its absorption bands. While the GWP for this compound has not been specifically calculated, the GWPs of other halogenated compounds illustrate the potential range.

| Compound | Atmospheric Lifetime (years) | GWP (100-year time horizon) | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | See Note 1 | 1 | epa.gov |

| Methane (CH₄) | ~12 | 21 | epa.gov |

| Nitrous Oxide (N₂O) | >100 | 300 | epa.gov |

| CF₃Cl (CFC-13) | >300 | - | nih.gov |

| CF₃OCHFCF₃ (HFE-227) | 11.3 | 1200 | noaa.gov |

| trans-1-chloro-3,3,3-trifluoropropylene | 0.11 (40.4 days) | 0.00034 | copernicus.org |

Note 1: Carbon dioxide's lifetime cannot be represented with a simple value because the gas is not destroyed over time, but instead moves between different parts of the ocean-atmosphere-land system.

Quantification in Atmospheric and Industrial Emissions

Industrial sources of chlorinated alkanes are varied and include their use as plasticizers in polymers like PVC, as additives in metalworking fluids, and in sealants and paints. industrialchemicals.gov.aumst.dk Emissions can occur during production, use, and disposal of these products. pops.int Monitoring studies in industrial areas have identified a wide range of VOCs, including various halogenated hydrocarbons.

For instance, a study conducted in a science park in central Taiwan identified and quantified 18 VOCs, including several chloroalkanes, demonstrating their release from industrial activities.

| Compound Group | Compound | Mean Concentration (ppbv) |

|---|---|---|

| Ketones | 2-Butanone | 8.60 ± 0.98 |

| Acetone (B3395972) | 6.03 ± 2.79 | |

| 4-Methyl-2-pentanone | 0.38 ± 0.05 | |

| Aromatics | Toluene | 6.13 ± 1.67 |

| Ethylbenzene | 0.65 ± 0.17 | |

| m,p-Xylene | 0.65 ± 0.17 | |

| Alkanes | Dodecane | 0.30 ± 0.04 |

| Chloroalkanes | Chloromethane | 0.20 ± 0.03 |

| Chloroform | 0.08 ± 0.01 |

Source: Adapted from aaqr.org

The analysis of such compounds in the atmosphere is typically performed by collecting air samples in specialized canisters, followed by laboratory analysis using techniques like gas chromatography coupled with mass spectrometry (GC/MS). aaqr.org While monitoring data for long-chain chlorinated paraffins (LCCPs, C₁₈-C₃₀) are scarce, studies on MCCPs have shown their presence in sewage sludge and indoor dust, indicating pathways for environmental release. industrialchemicals.gov.au For example, a study in China found that concentrations of MCCPs in road dust could reach up to 49,900 ng g⁻¹. researchgate.net These findings suggest that while direct atmospheric measurements of this compound are lacking, its potential for release from industrial sources exists, and established analytical methods could be used for its detection and quantification.

Applications As Advanced Chemical Intermediates and Building Blocks

Precursor in Fine Chemical Synthesis

In the synthesis of fine chemicals, which are complex, pure substances produced in limited quantities, 1-Chloro-5-methylheptane acts as a foundational element. Its incorporation into a larger molecule can significantly influence the final product's physical and chemical properties, such as lipophilicity and steric hindrance.

This compound is recognized as an intermediate in the production of pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.wikipedia.org The 5-methylheptyl group, which can be introduced using this compound, can be a crucial part of the pharmacophore or a key structural element that modulates the biological activity and metabolic stability of a drug or pesticide.

While specific, publicly documented examples of commercial drugs or pesticides synthesized directly from this compound are scarce, its role can be illustrated through representative synthetic strategies. For instance, it can be used to alkylate various nucleophiles, such as phenols, amines, and thiols, to introduce the 5-methylheptyl side chain. This is a common strategy in medicinal chemistry to enhance the lipid solubility of a potential drug molecule, which can improve its absorption and distribution in the body.

A plausible, albeit illustrative, application is in the synthesis of novel analgesic or anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an aryl or heteroaryl core with a lipophilic side chain. The 5-methylheptyl group from this compound could be attached to such a core to create new chemical entities with potentially improved efficacy or a more favorable side-effect profile.